molecular formula C16H25N3O2 B13514789 Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate

Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate

Cat. No.: B13514789
M. Wt: 291.39 g/mol
InChI Key: QUKXCTYLOVVEAN-UHFFFAOYSA-N
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Description

Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl ester group and an aminophenyl group attached to a piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate typically involves the reaction of tert-butyl 2-(piperazin-1-yl)acetate with 4-aminophenyl derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenated compounds like bromoalkanes in the presence of a base.

Major Products Formed

Scientific Research Applications

Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The piperazine ring and aminophenyl group play crucial roles in these interactions, allowing the compound to form hydrogen bonds and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(piperazin-1-yl)acetate
  • Tert-butyl 2-[4-(4-aminobutyl)piperazin-1-yl]acetate
  • Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl ester and aminophenyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

Molecular Formula

C16H25N3O2

Molecular Weight

291.39 g/mol

IUPAC Name

tert-butyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)12-18-8-10-19(11-9-18)14-6-4-13(17)5-7-14/h4-7H,8-12,17H2,1-3H3

InChI Key

QUKXCTYLOVVEAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CC1)C2=CC=C(C=C2)N

Origin of Product

United States

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